molecular formula C5H12N2 B1228390 (R)-pyrrolidin-2-ylmethanamine CAS No. 72300-69-7

(R)-pyrrolidin-2-ylmethanamine

Cat. No.: B1228390
CAS No.: 72300-69-7
M. Wt: 100.16 g/mol
InChI Key: AUKXFNABVHIUAC-RXMQYKEDSA-N
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Description

®-Pyrrolidin-2-ylmethanamine is a chiral amine compound with a pyrrolidine ring structure. It is known for its significance in various chemical and pharmaceutical applications due to its unique stereochemistry and reactivity.

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method involves the reductive amination of pyrrolidine with formaldehyde and a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: Another approach is the chiral resolution of racemic pyrrolidin-2-ylmethanamine using chiral acids or chromatography techniques.

Industrial Production Methods:

    Catalytic Hydrogenation: Industrially, ®-pyrrolidin-2-ylmethanamine can be produced via catalytic hydrogenation of pyrrolidine derivatives under high pressure and temperature conditions.

Types of Reactions:

    Oxidation: ®-Pyrrolidin-2-ylmethanamine can undergo oxidation reactions to form corresponding imines or oximes.

    Reduction: It can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Imines or oximes.

    Reduction: Secondary amines.

    Substitution: N-alkylated or N-acylated derivatives.

Chemistry:

    Asymmetric Synthesis: Used as a chiral building block in the synthesis of enantiomerically pure compounds.

    Catalysis: Acts as a ligand in asymmetric catalysis.

Biology:

    Neurotransmitter Analog: Studied for its potential as an analog of neurotransmitters in neurological research.

Medicine:

    Pharmaceutical Intermediate: Used in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.

Industry:

    Polymer Production: Utilized in the production of chiral polymers and materials.

Mechanism of Action

®-Pyrrolidin-2-ylmethanamine exerts its effects primarily through its interaction with biological receptors and enzymes. It can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, particularly those involving neurotransmission.

Comparison with Similar Compounds

    (S)-Pyrrolidin-2-ylmethanamine: The enantiomer of ®-pyrrolidin-2-ylmethanamine, with different stereochemistry and potentially different biological activity.

    Pyrrolidine: The parent compound, lacking the methanamine group.

    N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness:

    Chirality: The ®-configuration provides unique stereochemical properties that can influence its reactivity and interaction with biological targets.

    Versatility: Its ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

[(2R)-pyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c6-4-5-2-1-3-7-5/h5,7H,1-4,6H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKXFNABVHIUAC-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388779
Record name (R)-pyrrolidin-2-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72300-69-7
Record name (2R)-2-Pyrrolidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72300-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-pyrrolidin-2-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyrrolidinemethanamine, (2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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